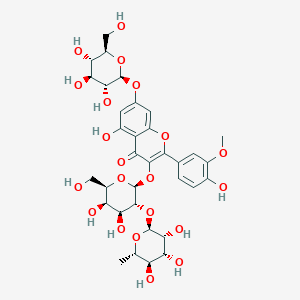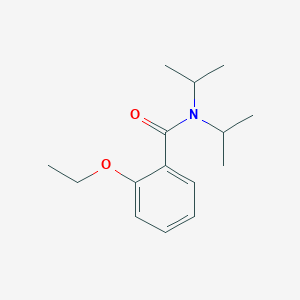
2-ethoxy-N,N-di(propan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N,N-di(propan-2-yl)benzamide, also known as ethylphenidate, is a psychoactive drug that belongs to the class of phenethylamines. It is a synthetic compound that has been widely used in scientific research due to its unique properties. Ethylphenidate has been known to have a similar chemical structure to methylphenidate, which is a common drug used to treat attention deficit hyperactivity disorder (ADHD). The purpose of
Wirkmechanismus
Ethylphenidate acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the concentration of these neurotransmitters in the brain. This increase in neurotransmitter concentration leads to the stimulation of the central nervous system, which results in increased alertness, focus, and attention. The mechanism of action of 2-ethoxy-N,N-di(propan-2-yl)benzamidete is similar to that of m2-ethoxy-N,N-di(propan-2-yl)benzamidete, which is why it has been widely used in scientific research as a substitute for m2-ethoxy-N,N-di(propan-2-yl)benzamidete.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-ethoxy-N,N-di(propan-2-yl)benzamidete are similar to those of m2-ethoxy-N,N-di(propan-2-yl)benzamidete. It has been found to increase the concentration of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and attention. It has also been found to increase heart rate, blood pressure, and body temperature. Ethylphenidate has been shown to have a short half-life, which means that its effects are short-lived and wear off quickly.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-ethoxy-N,N-di(propan-2-yl)benzamidete in lab experiments include its similarity to m2-ethoxy-N,N-di(propan-2-yl)benzamidete, which makes it a suitable substitute for m2-ethoxy-N,N-di(propan-2-yl)benzamidete. It is also easy to synthesize and has a short half-life, which makes it easy to administer and study. The limitations of using 2-ethoxy-N,N-di(propan-2-yl)benzamidete in lab experiments include its potential for abuse and its short half-life, which means that its effects are short-lived and may not be suitable for long-term studies.
Zukünftige Richtungen
There are several future directions for the study of 2-ethoxy-N,N-di(propan-2-yl)benzamidete. One direction is to study its potential as a treatment for ADHD and other cognitive disorders. Another direction is to study its potential for abuse and addiction. Further research is needed to determine the long-term effects of 2-ethoxy-N,N-di(propan-2-yl)benzamidete and its potential for abuse. Additionally, the effects of different doses and administration routes need to be studied to determine the optimal dosing strategy for 2-ethoxy-N,N-di(propan-2-yl)benzamidete.
Synthesemethoden
The synthesis of 2-ethoxy-N,N-di(propan-2-yl)benzamidete involves the reaction of ethyl 2-bromoacetate with 2-amino-2-phenylbutane in the presence of a palladium catalyst. The reaction results in the formation of 2-ethoxy-N,N-di(propan-2-yl)benzamidete and hydrobromic acid as a byproduct. The synthesis method has been widely used in scientific research due to its simplicity and efficiency.
Wissenschaftliche Forschungsanwendungen
Ethylphenidate has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to m2-ethoxy-N,N-di(propan-2-yl)benzamidete, which is a commonly used drug for the treatment of ADHD. Ethylphenidate has been used to study the effects of dopamine and norepinephrine reuptake inhibition in the brain. It has also been used to study the effects of different doses and administration routes on behavior and cognition.
Eigenschaften
CAS-Nummer |
138324-58-0 |
|---|---|
Produktname |
2-ethoxy-N,N-di(propan-2-yl)benzamide |
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
2-ethoxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C15H23NO2/c1-6-18-14-10-8-7-9-13(14)15(17)16(11(2)3)12(4)5/h7-12H,6H2,1-5H3 |
InChI-Schlüssel |
SLKBFIAWEAQCAN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)N(C(C)C)C(C)C |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)N(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride](/img/structure/B135083.png)
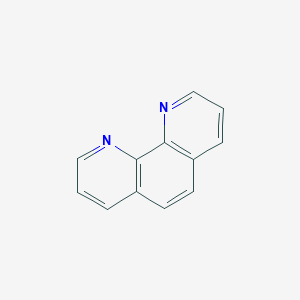
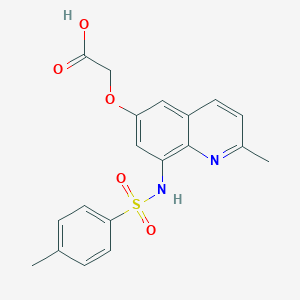
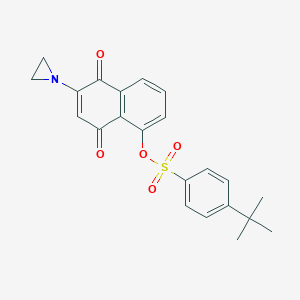
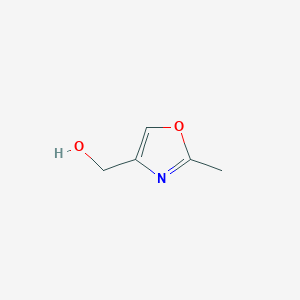
![[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate](/img/structure/B135096.png)
![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)
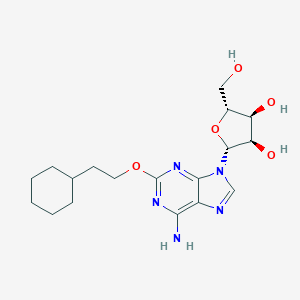
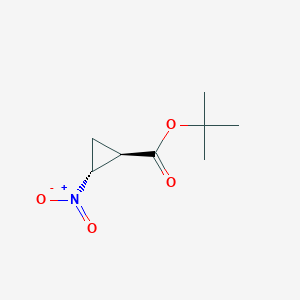
![N-[2-(1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B135110.png)
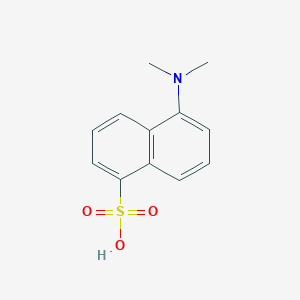
![2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester](/img/structure/B135120.png)
![5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol](/img/structure/B135121.png)
